molecular formula C16H22ClN3O2 B13641192 ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride

ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride

Cat. No.: B13641192
M. Wt: 323.82 g/mol
InChI Key: GJZQWZMFAQDQSW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, phenylhydrazine, and iodine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cyclocondensation reaction with phenylhydrazine results in the formation of a pyrazole structure .

Mechanism of Action

The mechanism of action of ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrazole structure allows it to bind to various receptors and enzymes, influencing their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride is unique due to its specific pyrazole structure and the presence of both benzyl and dimethyl groups. Similar compounds include other pyrazole derivatives, such as 1-methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid . These compounds share similar chemical properties but differ in their specific substituents and biological activities .

Biological Activity

Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate hydrochloride (CAS Number: 1025747-64-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, focusing on its antiproliferative properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₁N₃O₂- HCl
  • Molecular Weight : 323.82 g/mol
  • Structure : The compound features a pyrazole ring which is known for its diverse biological activities.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds related to this compound. Notably, derivatives such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown significant activity against various cancer cell lines.

Key Findings from Research

  • Mechanism of Action :
    • Compounds exhibiting similar structures have been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This reduction leads to increased autophagy at basal levels and disrupts autophagic flux under nutrient-deficient conditions .
    • The accumulation of LC3-II protein indicates interference with autophagic processes, suggesting that these compounds may serve as novel autophagy modulators with potential anticancer properties .
  • In Vitro Studies :
    • In studies involving MIA PaCa-2 pancreatic cancer cells, selected compounds demonstrated submicromolar antiproliferative activity and good metabolic stability. These findings suggest that this compound and its analogs could be effective in targeting solid tumors under metabolic stress .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Activity

A study investigated the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides on pancreatic cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also altered autophagic processes, making them promising candidates for further development as anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

An extensive SAR analysis revealed that modifications to the pyrazole structure could enhance biological activity. For instance, variations in substituents on the benzyl group significantly influenced antiproliferative potency against various cancer cell lines .

Comparative Biological Activity Table

Compound NameActivity TypeTarget CellsIC50 (µM)Mechanism of Action
Ethyl amino(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate HClAntiproliferativeMIA PaCa-2 (pancreatic cancer)< 0.5mTORC1 inhibition, Autophagy modulation
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideAntiproliferativeVarious cancer types< 0.5Autophagic flux disruption
Curcumin analogues with pyrazole structureAnticancerBreast & Liver cancer< 10Multiple targets (e.g., EGFR, VEGFR)

Properties

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

ethyl 2-amino-2-(1-benzyl-3,5-dimethylpyrazol-4-yl)acetate;hydrochloride

InChI

InChI=1S/C16H21N3O2.ClH/c1-4-21-16(20)15(17)14-11(2)18-19(12(14)3)10-13-8-6-5-7-9-13;/h5-9,15H,4,10,17H2,1-3H3;1H

InChI Key

GJZQWZMFAQDQSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(N(N=C1C)CC2=CC=CC=C2)C)N.Cl

Origin of Product

United States

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